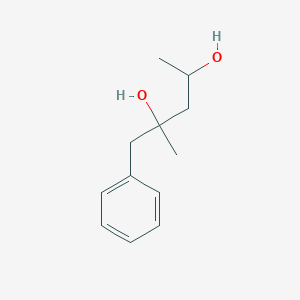![molecular formula C8H14ClN5O B14398921 N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine CAS No. 88447-04-5](/img/structure/B14398921.png)
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, an isopropoxy group, and an ethane-1,2-diamine moiety attached to the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction using isopropanol and a suitable base like sodium hydride.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the nucleophilic substitution reaction where ethane-1,2-diamine is reacted with the triazine derivative to form the desired compound.
Industrial Production Methods
Industrial production of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides.
作用機序
The mechanism of action of N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
Pyrimidinamine Derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Chlorotriazine Derivatives: Compounds with a chloro group attached to the triazine ring, similar to N1-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine.
Isopropoxy Triazine Derivatives: Compounds with an isopropoxy group attached to the triazine ring.
Uniqueness
N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine is unique due to the specific combination of functional groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88447-04-5 |
|---|---|
分子式 |
C8H14ClN5O |
分子量 |
231.68 g/mol |
IUPAC名 |
N'-(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H14ClN5O/c1-5(2)15-8-13-6(9)12-7(14-8)11-4-3-10/h5H,3-4,10H2,1-2H3,(H,11,12,13,14) |
InChIキー |
KAUIQBFVYDZHPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=NC(=N1)NCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


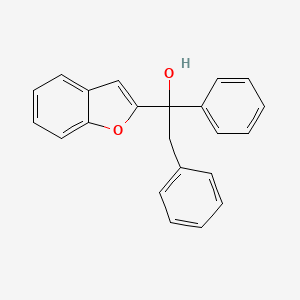
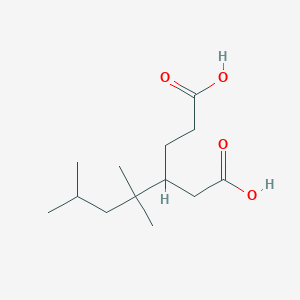

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
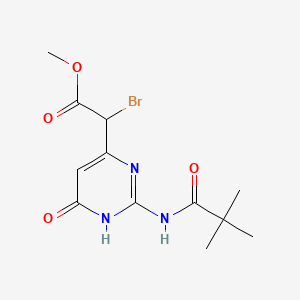
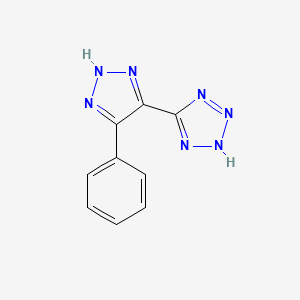
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
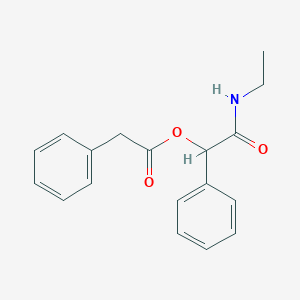
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
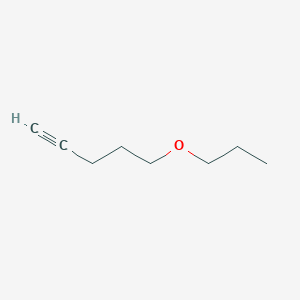
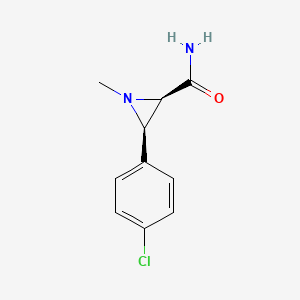
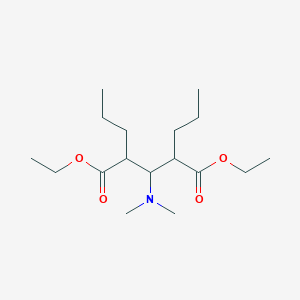
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
